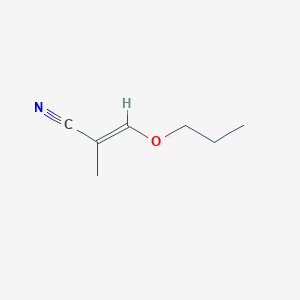
2-Methyl-3-propoxyacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-propoxyacrylonitrile is an organic compound with the molecular formula C7H11NO It is a derivative of acrylonitrile, characterized by the presence of a methyl group at the second position and a propoxy group at the third position
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-propoxyacrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylacrylonitrile with propyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound while minimizing by-products.
Analyse Chemischer Reaktionen
2-Methyl-3-propoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.
Addition: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-propoxyacrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and resins, contributing to the development of advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-propoxyacrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to create new compounds with desired properties. The propoxy group enhances the compound’s solubility and reactivity, making it a versatile intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-propoxyacrylonitrile can be compared with other acrylonitrile derivatives, such as:
2-Methylacrylonitrile: Lacks the propoxy group, resulting in different reactivity and solubility properties.
3-Propoxyacrylonitrile:
2-Methyl-3-methoxyacrylonitrile: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical and physical properties.
The presence of both the methyl and propoxy groups in this compound makes it unique, offering a combination of reactivity and solubility that is advantageous in various chemical processes.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(E)-2-methyl-3-propoxyprop-2-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-4-9-6-7(2)5-8/h6H,3-4H2,1-2H3/b7-6+ |
InChI-Schlüssel |
PVNZQRQRWDIVNW-VOTSOKGWSA-N |
Isomerische SMILES |
CCCO/C=C(\C)/C#N |
Kanonische SMILES |
CCCOC=C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
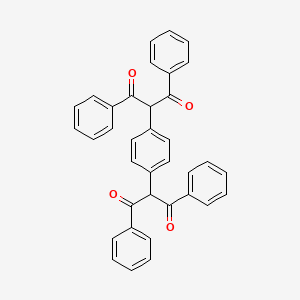
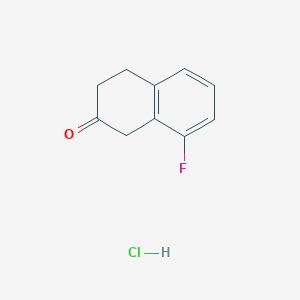

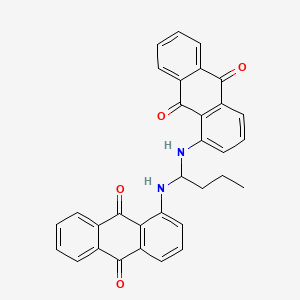
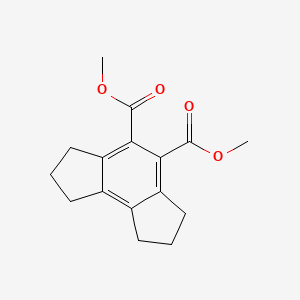
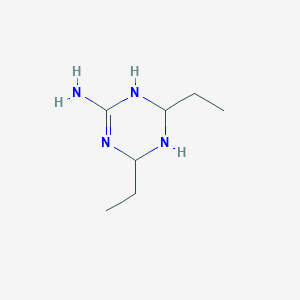

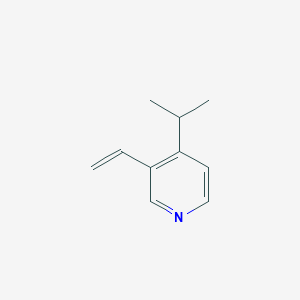
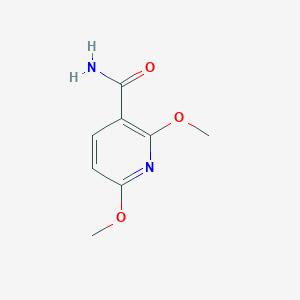
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
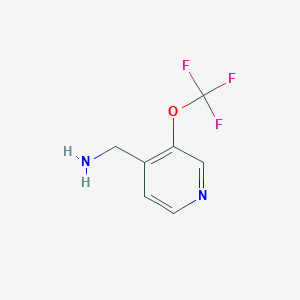
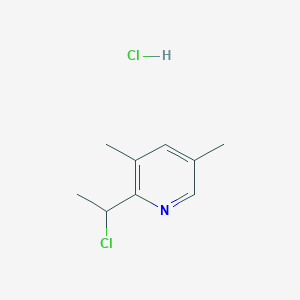
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
